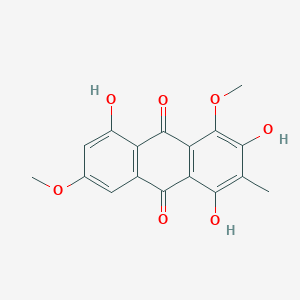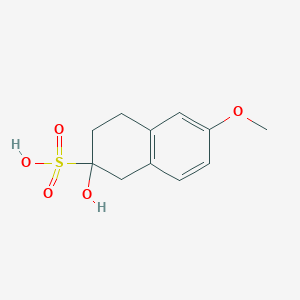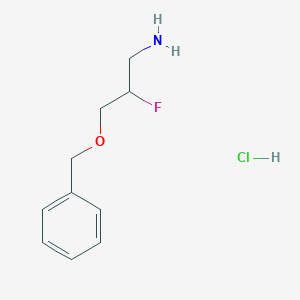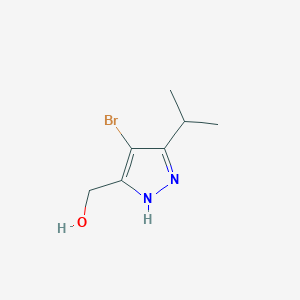![molecular formula C24H16N2 B13131610 2,3-Diphenylbenzo[g]quinoxaline CAS No. 36305-72-3](/img/structure/B13131610.png)
2,3-Diphenylbenzo[g]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diphenylbenzo[g]quinoxaline is an organic compound that belongs to the quinoxaline family It is characterized by a fused ring structure consisting of a benzene ring and a quinoxaline moiety, with phenyl groups attached at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
2,3-Diphenylbenzo[g]quinoxaline can be synthesized through a condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol. For example, the condensation of 1,2-diaminobenzene with benzil in the presence of a catalyst like acetic acid can yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
2,3-Diphenylbenzo[g]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxaline moiety into a dihydroquinoxaline structure.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Phenyl-substituted quinoxaline derivatives with various functional groups.
科学研究应用
2,3-Diphenylbenzo[g]quinoxaline has several scientific research applications:
作用机制
The mechanism of action of 2,3-diphenylbenzo[g]quinoxaline in photodynamic therapy involves its ability to generate reactive oxygen species (ROS) upon light activation. The compound absorbs light and undergoes a transition to an excited state, which then transfers energy to molecular oxygen, producing ROS. These ROS can induce cell damage and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2,3-Diphenylquinoxaline: Similar structure but lacks the fused benzene ring, resulting in different photophysical properties.
2,3-Dipyridylquinoxaline: Contains pyridyl groups instead of phenyl groups, affecting its coordination chemistry and biological activity.
2,3-Dithienylquinoxaline: Features thiophene rings, which influence its electronic properties and applications in organic electronics.
Uniqueness
2,3-Diphenylbenzo[g]quinoxaline is unique due to its fused benzene-quinoxaline structure, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics, such as in photodynamic therapy and organic electronics .
属性
CAS 编号 |
36305-72-3 |
|---|---|
分子式 |
C24H16N2 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
2,3-diphenylbenzo[g]quinoxaline |
InChI |
InChI=1S/C24H16N2/c1-3-9-17(10-4-1)23-24(18-11-5-2-6-12-18)26-22-16-20-14-8-7-13-19(20)15-21(22)25-23/h1-16H |
InChI 键 |
RLSSAOUKWWQVCG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3N=C2C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1(2H),2'-Bipyridine]-2-thione, 4,6-diphenyl-](/img/structure/B13131531.png)

![2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine](/img/structure/B13131543.png)
![Methyl3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13131546.png)

![2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde](/img/structure/B13131554.png)



![1H-Indole-1-carboxylic acid, 5-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-borono-, 1-(1,1-dimethylethyl) ester (9CI)](/img/structure/B13131572.png)


![2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)aceticacid](/img/structure/B13131590.png)

